2-Ethynyl-1-methoxy-4-methylbenzene

CAS No.: 104971-07-5

Cat. No.: VC8043190

Molecular Formula: C10H10O

Molecular Weight: 146.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 104971-07-5 |

|---|---|

| Molecular Formula | C10H10O |

| Molecular Weight | 146.19 g/mol |

| IUPAC Name | 2-ethynyl-1-methoxy-4-methylbenzene |

| Standard InChI | InChI=1S/C10H10O/c1-4-9-7-8(2)5-6-10(9)11-3/h1,5-7H,2-3H3 |

| Standard InChI Key | HFFKWHJVUBJWRM-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)OC)C#C |

| Canonical SMILES | CC1=CC(=C(C=C1)OC)C#C |

Introduction

Structural Characteristics and Identifiers

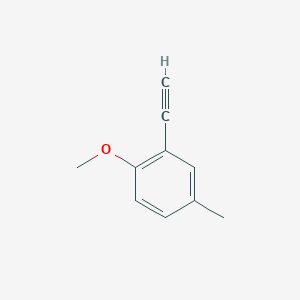

2-Ethynyl-1-methoxy-4-methylbenzene is an aromatic compound featuring a benzene ring substituted with three functional groups: a methoxy group at position 1, an ethynyl group at position 2, and a methyl group at position 4 (Figure 1). This numbering follows IUPAC conventions to minimize substituent identifiers.

Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 104971-07-5 | |

| Molecular Formula | C₁₀H₁₀O | |

| Molecular Weight | 146.19 g/mol | |

| InChI Key | HFFKWHJVUBJWRM-UHFFFAOYSA-N | |

| SMILES | CC1=C(C=C(C=C1)OC)C#C |

The ethynyl group introduces reactivity suitable for cross-coupling reactions, while the methoxy and methyl groups modulate electronic and steric effects on the aromatic ring .

Synthesis and Reactivity

Synthetic Routes

2-Ethynyl-1-methoxy-4-methylbenzene is typically synthesized via Sonogashira cross-coupling, a palladium-catalyzed reaction between a halobenzene derivative and a terminal alkyne. For example:

-

Starting Material: 1-Methoxy-4-methyl-2-chlorobenzene undergoes coupling with acetylene.

-

Catalysts: PdCl₂(Cy*Phine)₂ or similar ligand-stabilized palladium complexes .

-

Conditions: Typically performed in anhydrous solvents (e.g., THF or DME) under inert atmospheres.

Example Reaction Scheme:

Yields depend on reaction conditions, with analogous couplings achieving ~95–99% efficiency .

Reactivity Insights

The ethynyl group enables participation in click chemistry (e.g., CuAAC reactions) and cycloadditions. For instance, it could react with azides to form triazole linkages or undergo Diels-Alder reactions with electron-deficient dienophiles . The methoxy group enhances electron density at the ortho and para positions, directing electrophilic substitution to the ethynyl-substituted site .

Physical and Spectral Properties

General Properties

| Property | Value/Description | Source |

|---|---|---|

| Purity | ≥98% (research-grade) | |

| Storage | Under inert gas, low humidity | |

| Stability | Sensitive to moisture/heat |

No melting or boiling points are reported, likely due to limited experimental data.

NMR Spectroscopy

Predicted ¹H NMR (CDCl₃):

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Ethynyl (≡CH) | 3.0–3.5 | Singlet |

| Methoxy (OCH₃) | 3.8–3.9 | Singlet |

| Aromatic (H-3, H-5, H-6) | 6.8–7.5 | Multiplet |

| Methyl (CH₃) | 2.3–2.5 | Singlet |

13C NMR:

| Carbon Environment | δ (ppm) |

|---|---|

| Ethynyl (≡C) | ~70–90 |

| Methoxy (OCH₃) | ~55 |

| Aromatic carbons | 110–140 |

Data inferred from analogous compounds (e.g., 1-methoxy-4-(phenylethynyl)benzene ).

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing bioactive molecules. For example:

-

Pyridin-2-amine Derivatives: Ethynyl groups enable cross-coupling to form heterocyclic structures (e.g., 5-chloro-3-[(4-methoxy-2-methylphenyl)ethynyl]pyridin-2-amine) .

-

Click Chemistry: Potential use in drug conjugation via CuAAC .

Materials Science

The triple bond may facilitate:

-

Polymerization: Incorporation into polyacetylenes for optoelectronic applications.

-

Coordination Chemistry: Ligand design for metal-organic frameworks (MOFs) .

| Risk | Mitigation Strategy | Source |

|---|---|---|

| Flammability | Store away from heat/sparks | |

| Reactivity with Water | Use inert gas (N₂/Ar) | |

| Toxicity | Avoid inhalation/dermal contact |

Comparative Analysis with Isomers

| Property/Isomer | 2-Ethynyl-1-methoxy-4-methylbenzene | 1-Ethynyl-4-methoxy-2-methylbenzene (CAS 74331-69-4) |

|---|---|---|

| CAS Number | 104971-07-5 | 74331-69-4 |

| Reactivity | Ethynyl at position 2 | Ethynyl at position 1 |

| Synthetic Utility | Directed cross-coupling | Less regioselective substitutions |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume